molecular formula C7H3BrF4O3S B14228079 Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester CAS No. 828267-50-1

Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester

Cat. No.: B14228079
CAS No.: 828267-50-1
M. Wt: 323.06 g/mol
InChI Key: FOXUFBCQOMQLMX-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester is a chemical compound with the molecular formula C7H3BrF4O3S It is known for its unique structural properties, which include a trifluoromethanesulfonate group attached to a 2-bromo-5-fluorophenyl ester

Preparation Methods

The synthesis of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester typically involves the reaction of 2-bromo-5-fluorophenol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride produced during the reaction. The reaction conditions often include low temperatures to prevent decomposition and to ensure high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods might include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester involves its reactivity with various nucleophiles and electrophiles. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions. The bromine and fluorine atoms also contribute to its reactivity, allowing for selective transformations in complex synthetic pathways .

Comparison with Similar Compounds

Methanesulfonic acid, trifluoro-, 2-bromo-5-fluorophenyl ester can be compared with similar compounds such as:

  • Methanesulfonic acid, trifluoro-, 2-bromo-4-fluorophenyl ester
  • Methanesulfonic acid, trifluoro-, 2-bromo-3-fluorophenyl ester
  • Methanesulfonic acid, trifluoro-, 2-bromo-6-fluorophenyl ester

These compounds share similar structural features but differ in the position of the fluorine atom on the phenyl ring. This positional difference can lead to variations in reactivity and selectivity in chemical reactions, highlighting the uniqueness of this compound .

Properties

CAS No.

828267-50-1

Molecular Formula

C7H3BrF4O3S

Molecular Weight

323.06 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl) trifluoromethanesulfonate

InChI

InChI=1S/C7H3BrF4O3S/c8-5-2-1-4(9)3-6(5)15-16(13,14)7(10,11)12/h1-3H

InChI Key

FOXUFBCQOMQLMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

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